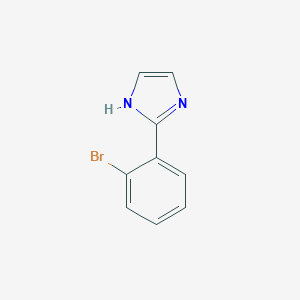
2-(2-bromophenyl)-1H-imidazole
描述
2-(2-Bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring, which is further connected to an imidazole ring. The presence of the bromine atom significantly influences the chemical reactivity and properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-1H-imidazole typically involves the reaction of 2-bromobenzylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the imidazole ring, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives are formed.
Oxidized Products: Oxidation leads to the formation of imidazole N-oxides or other oxidized derivatives.
Reduced Products: Reduction results in the formation of dihydroimidazole derivatives.
科学研究应用
2-(2-Bromophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 2-(2-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
2-(2-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but has a pyrrolidine ring instead of an imidazole ring.
2-(2-Bromophenyl)thiazole: Similar structure with a thiazole ring, exhibiting different chemical reactivity and biological activities.
2-(2-Bromophenyl)oxazole: Contains an oxazole ring, leading to distinct properties and applications.
Uniqueness: 2-(2-Bromophenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical reactivity and biological activity. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile scaffold in medicinal chemistry and material science.
属性
IUPAC Name |
2-(2-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCUTLBCVWIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434909 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-38-9 | |
| Record name | 2-(2-bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-(2-bromophenyl)-1H-imidazole in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Its reactivity stems from the bromine atom, which readily participates in various coupling reactions. [, ]
Q2: What specific reactions involving this compound are highlighted in the research?
A2: The research focuses on utilizing this compound in copper-catalyzed Ullmann-type coupling reactions. For instance:
- Tandem C-N Coupling and Cyclization: Reacting this compound with formamide in the presence of a copper catalyst yields imidazo[1,2-c]quinazoline derivatives. This reaction proceeds through an initial Ullmann-type C-N coupling followed by intramolecular dehydrative cyclization. []
- Double Ullmann Coupling: Reacting this compound with 2-bromophenols under copper catalysis and in the presence of cesium carbonate forms dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives. This reaction involves two consecutive Ullmann coupling steps. []
Q3: Why is this compound particularly useful for creating fused heterocyclic systems?
A3: The structure of this compound is particularly advantageous for constructing fused heterocycles because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




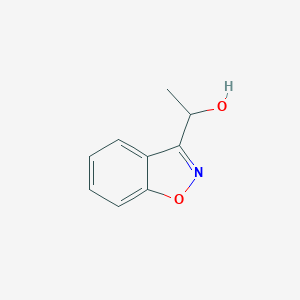

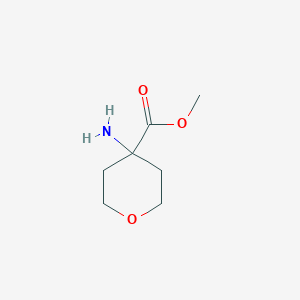

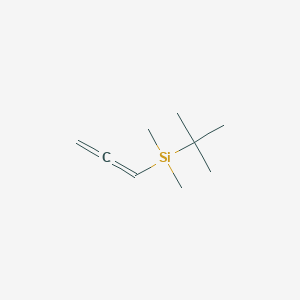
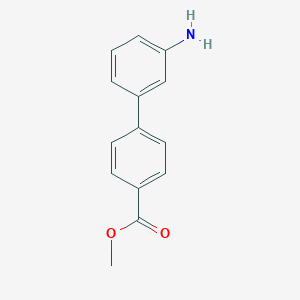
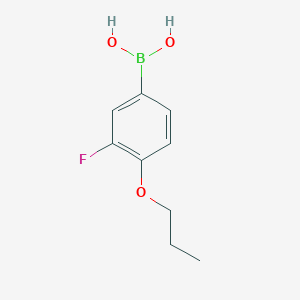
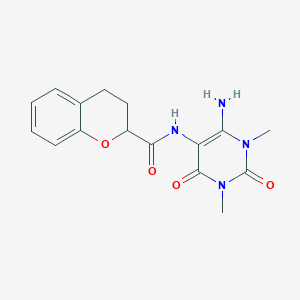
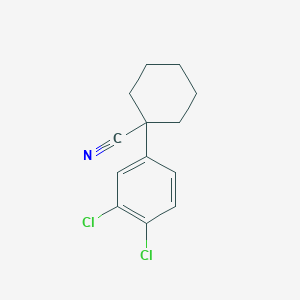

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)

